2-Azido-1-(4-difluoromethoxy-phenyl)-ethanone
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Overview
Description
2-Azido-1-(4-difluoromethoxy-phenyl)-ethanone is an organic compound characterized by the presence of an azido group and a difluoromethoxy-phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-(4-difluoromethoxy-phenyl)-ethanone typically involves the introduction of the azido group to a suitable precursor. One common method involves the reaction of 1-(4-difluoromethoxy-phenyl)-ethanone with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the complete conversion of the starting material to the desired azido compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-(4-difluoromethoxy-phenyl)-ethanone can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Nucleophiles such as amines or thiols, suitable solvents, room temperature to elevated temperatures.
Cycloaddition: Alkynes, copper(I) catalysts, room temperature.
Major Products Formed
Reduction: 1-(4-difluoromethoxy-phenyl)-ethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
2-Azido-1-(4-difluoromethoxy-phenyl)-ethanone has several scientific research applications, including:
Organic Synthesis: As a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Bioconjugation: Utilized in click chemistry for the conjugation of biomolecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-Azido-1-(4-difluoromethoxy-phenyl)-ethanone depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(difluoromethoxy)phenyl]ethan-1-ol
- 2-{[4-(difluoromethoxy)phenyl]amino}benzoic acid
Uniqueness
2-Azido-1-(4-difluoromethoxy-phenyl)-ethanone is unique due to the presence of both the azido group and the difluoromethoxy-phenyl moiety
Properties
IUPAC Name |
2-azido-1-[4-(difluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O2/c10-9(11)16-7-3-1-6(2-4-7)8(15)5-13-14-12/h1-4,9H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAZVVIBWPCJBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN=[N+]=[N-])OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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